molecular formula C18H14N4O2 B8197231 5-(2-(Diphenylmethylene)hydrazinyl)-2-nitropyridine

5-(2-(Diphenylmethylene)hydrazinyl)-2-nitropyridine

Cat. No.: B8197231
M. Wt: 318.3 g/mol
InChI Key: KEXNWWQOMUUXBN-UHFFFAOYSA-N
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Description

5-(2-(Diphenylmethylene)hydrazinyl)-2-nitropyridine is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a diphenylmethylene group attached to a hydrazinyl moiety, which is further connected to a nitropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Diphenylmethylene)hydrazinyl)-2-nitropyridine typically involves the reaction of 2-nitropyridine with diphenylmethylenehydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the diphenylmethylene group and the nitropyridine ring. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Diphenylmethylene)hydrazinyl)-2-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents on the pyridine ring are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, catalytic hydrogenation; performed under mild to moderate conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-(2-(Diphenylmethylene)hydrazinyl)-2-nitropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-(2-(Diphenylmethylene)hydrazinyl)-2-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects in disease treatment. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diphenylmethylene)hydrazinyl)-5,5-dimethyl-4-oxohex-2-enoates
  • 3-Imino (hydrazono)-3H-furan-2-ones
  • Indole derivatives

Uniqueness

5-(2-(Diphenylmethylene)hydrazinyl)-2-nitropyridine is unique due to its specific structural features, such as the combination of a diphenylmethylene group with a nitropyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds.

Properties

IUPAC Name

N-(benzhydrylideneamino)-6-nitropyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-22(24)17-12-11-16(13-19-17)20-21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXNWWQOMUUXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CN=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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